2-Ethylhexyl 4-nitrobenzoate
Overview
Description
2-Ethylhexyl 4-nitrobenzoate is an organic compound with the molecular formula C15H21NO4. It is an ester derived from 4-nitrobenzoic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of other chemical compounds .
Scientific Research Applications
2-Ethylhexyl 4-nitrobenzoate has several applications in scientific research:
Mechanism of Action
Target of Action
2-Ethylhexyl 4-nitrobenzoate is primarily used as an intermediate in the synthesis of 2-Ethylhexyl-4-aminobenzoate . This compound is an impurity in the synthesis of Ethylhexyl Triazone, which is used in sunscreen formulations as a UV filter to block out harmful ultraviolet light .
Mode of Action
Biochemical Pathways
A related compound, 2-nitrobenzoate, is known to be assimilated via 3-hydroxyanthranilate in certain bacterial strains . Similarly, 4-nitrobenzoate is assimilated via protocatechuate . These pathways may provide some insight into the potential biochemical pathways affected by this compound.
Pharmacokinetics
Its solubility in chloroform, ethanol, and ethyl acetate suggests that it may be well-absorbed and distributed in the body
Result of Action
As an intermediate in the synthesis of uv filters, it may contribute to the prevention of uv-induced skin damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitro-groups in the 4-position, like in this compound, significantly increases the rate of alkaline hydrolysis of ethyl benzoate. This suggests that pH could be a significant environmental factor influencing its stability and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it is used as an intermediate in the synthesis of other compounds
Cellular Effects
It is known that its derivative, Ethylhexyl Triazone, is used in sunscreen formulations to block out harmful ultraviolet light , suggesting that it may have some protective effects against UV-induced cellular damage
Molecular Mechanism
It is known to be an intermediate in the synthesis of other compounds
Temporal Effects in Laboratory Settings
It is known that it is used as an intermediate in the synthesis of other compounds , suggesting that it may be relatively stable under certain conditions.
Metabolic Pathways
It is known to be an intermediate in the synthesis of other compounds , suggesting that it may be involved in certain synthetic pathways.
Transport and Distribution
It is known to be an intermediate in the synthesis of other compounds , suggesting that it may be transported and distributed in a manner similar to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-nitrobenzoic acid and 2-ethylhexanol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature to complete the esterification. The product is subsequently purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and 2-ethylhexanol.
Reduction: 2-ethylhexyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-aminobenzoate: A reduction product of 2-Ethylhexyl 4-nitrobenzoate, used in sunscreen formulations.
Ethylhexyl Triazone: Another UV filter used in sunscreens, synthesized using this compound as an intermediate.
Uniqueness
This compound is unique due to its nitro group, which imparts distinct photochemical properties. This makes it valuable in the development of photoresponsive materials and UV filters. Its ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-ethylhexyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJHQMIVNJLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343664 | |
Record name | 2-Ethylhexyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16397-70-9 | |
Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16397-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl-4-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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